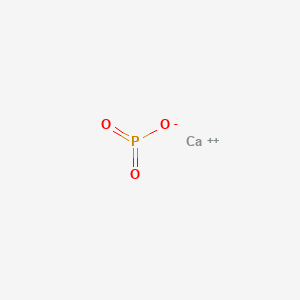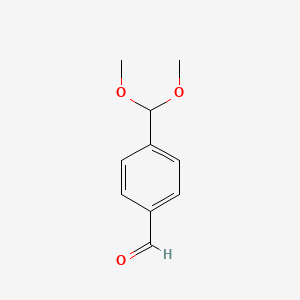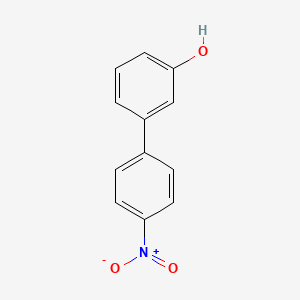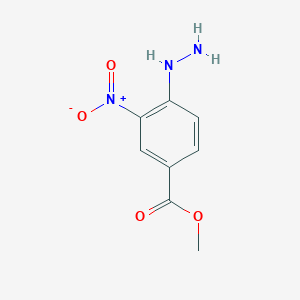![molecular formula C7H13N B1610898 3-Azabicyclo[3.2.1]octane CAS No. 279-82-3](/img/structure/B1610898.png)
3-Azabicyclo[3.2.1]octane
Overview
Description
3-Azabicyclo[3.2.1]octane, also known as ABCO, is a heterocyclic compound containing three carbon atoms and one nitrogen atom. It is an important building block for the synthesis of organic molecules and has been used in various scientific research applications. It is also a versatile starting material for the synthesis of other organic molecules. ABCO has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Synthesis and Structural Studies
Enantioselective Synthesis of Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is pivotal in synthesizing tropane alkaloids, exhibiting diverse biological activities. Researchers focus on stereoselective construction of this scaffold, crucial in medicinal chemistry (Rodríguez et al., 2021).
Development of Synthesis Methods : New methods for synthesizing azabicyclo[3.2.1]octanes have been developed, using techniques like bromination, Suzuki coupling, and deprotection. This advances the versatility of these compounds in organic chemistry (Armstrong & Bergmeier, 2017).
Molecular Structure Analysis : Structural characterization of the parent ring of 1,4-diazabicyclo[3.2.1]octane, a key framework in various alkaloids, has been conducted using techniques like X-ray analysis and DFT optimizations (Britvin et al., 2017).
Exploring Bicyclic Structures : Research has focused on the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a unique bicyclic structure, highlighting the scaffold's potential in synthetic organic chemistry (Casabona, Jiménez, & Cativiela, 2007).
Applications in Organic Synthesis
Catalytic Synthesis of Bicyclic Compounds : The use of catalytic amounts of W(CO)6 has enabled the efficient synthesis of 2- and 3-azabicyclo[3.3.0]octanes, showcasing the scaffold's utility in creating nitrogen-containing compounds (Onizawa, Kusama, & Iwasawa, 2008).
Semipinacol Rearrangement in Synthesis : The 6-azabicyclo[3.2.1]octane ring system has been synthesized through a novel semipinacol rearrangement, demonstrating its potential in creating biologically relevant molecules (Grainger et al., 2012).
Mechanism of Action
Target of Action
3-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle The specific targets of 3-Azabicyclo[32Similar compounds, such as 2-azabicyclo[321]octane, have been noted for their significant potential in the field of drug discovery .
Mode of Action
The mode of action of 3-Azabicyclo[32It’s worth noting that compounds with similar structures have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32The 2-azabicyclo[321]octane system, a similar compound, has gained significant interest due to its synthetic and pharmacological potential .
Result of Action
The specific molecular and cellular effects of 3-Azabicyclo[32Compounds with similar structures have shown potential in the field of drug discovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[32It’s worth noting that the chiral nature of similar compounds, such as 2-azabicyclo[321]octane, often results in the presence of a mixture of two enantiomers unless constructed from enantiomerically pure precursors .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.1]octane has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire . It has been applied as a key synthetic intermediate in several total syntheses . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Molecular Mechanism
The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNJRRDTPULTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487422 | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-82-3 | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.1]octane?
A1: The molecular formula of this compound is C7H13N, and its molecular weight is 111.18 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound derivatives?
A2: 1H NMR and 13C NMR spectroscopy are frequently employed to elucidate the structure and conformation of this compound derivatives. [, ] Additionally, mass spectrometry provides valuable information for structural analysis. [, ]
Q3: Are there efficient synthetic routes to access enantiomerically pure this compound derivatives?
A3: Yes, researchers have developed efficient asymmetric syntheses of various this compound derivatives. For instance, optically pure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been prepared using (R)-1-phenylethylamine as a chiral auxiliary. [] Additionally, lipase-catalyzed kinetic resolution allows the preparation of enantiopure azabicyclic exo β-amino acids. []
Q4: Can the this compound scaffold be incorporated into more complex structures?
A4: Yes, this scaffold is amenable to further functionalization. For example, researchers have synthesized pincer CNN palladium complexes incorporating the this compound moiety. [, ]
Q5: What are the preferred conformations of this compound derivatives in solution?
A5: NMR studies reveal that in solution, this compound derivatives often adopt a conformation where the cyclopentane ring resembles an envelope and the piperidine ring adopts a distorted chair conformation. The N-substituent generally occupies an equatorial position relative to the piperidine ring. [, ]
Q6: Have computational methods been applied to study this compound derivatives?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate the conformational preferences of these molecules. [] Computational analysis can provide insights into the relative stability of different conformers and their structural resemblance to flexible templates like 1,3-diaminopropane. []
Q7: What types of biological activity have been associated with this compound derivatives?
A7: This scaffold has demonstrated potential in various biological contexts. For instance, certain derivatives exhibit activity as dopamine uptake inhibitors, suggesting potential applications in treating cocaine abuse. [] Others have been investigated for their interactions with GABA receptors. [] Furthermore, some derivatives display cholinergic activity. []
Q8: How do structural modifications influence the biological activity of this compound derivatives?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the potency, selectivity, and overall activity profile of these compounds. For example, the nature and orientation of substituents at the C-8 position significantly impact the binding affinity of isotropane analogs to dopamine and serotonin transporters. [] Similarly, the type of N-substituent and its stereochemistry can profoundly influence the pharmacological activity of this compound-based analgesics. []
Q9: What are some potential applications of this compound derivatives beyond medicinal chemistry?
A9: The unique structural features and reactivity of this scaffold make it attractive for diverse applications. For example, the presence of a nitrogen atom within the bicyclic framework allows for the synthesis of chiral ligands for asymmetric catalysis. [, ] Additionally, these compounds hold promise as building blocks for the development of novel materials and supramolecular assemblies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)
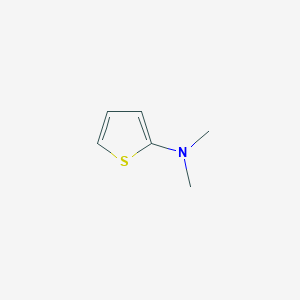
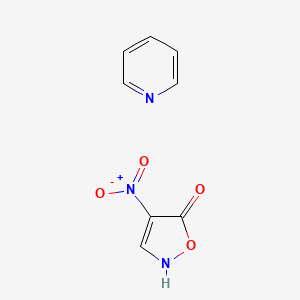
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)

